(E)-Ethyl 3-acetamidobut-2-enoate
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Overview
Description
(E)-Ethyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butenoic acid and features an ethyl ester group and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
(E)-Ethyl 3-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of (E)-Ethyl 3-acetamidobut-2-enoate is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to understand these interactions and their consequences .
Biochemical Pathways
It’s possible that this compound influences several pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
It’s possible that this compound has various effects depending on the context of its use, the cells it interacts with, and the specific targets it binds to .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-acetamidobut-2-enoate typically involves the reaction of ethyl acetoacetate with acetamide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-acetamidobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate.
Acetamide: Another precursor used in the synthesis.
Butenoic acid derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-acetamidobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWGWPKGHGLOY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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